2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
Description
Chemical Identity and Nomenclature
The compound’s identity is defined by its fused heterocyclic architecture, combining a 1,4-dioxane ring with a benzothiazole system. The IUPAC nomenclature systematically describes this fusion: the "dihydro" prefix indicates partial saturation in the dioxane ring, while the "chloro" substituent resides at position 2 of the benzothiazole nucleus.
Table 1: Key Identifiers of 2-Chloro-6,7-dihydrodioxino[2,3-f]benzothiazole
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClNO₂S |
| Molecular Weight | 227.67 g/mol |
| SMILES | C1COC2=C(O1)C=C3C(=C2)SC(=N3)Cl |
| InChIKey | BUTRPUXKRPRXLK-UHFFFAOYSA-N |
| CAS Registry Number | 887204-66-2 |
The SMILES string encodes the dioxane ring (C1COC2=C(O1)) fused to the benzothiazole core (C=C3C(=C2)SC(=N3)Cl), with chlorine at the thiazole nitrogen. The InChIKey provides a unique stereochemical fingerprint, critical for database searches and computational modeling.
Historical Development in Heterocyclic Chemistry
The synthesis of fused benzothiazole-dioxane systems gained traction in the early 2000s, coinciding with advances in transition-metal-catalyzed cross-coupling reactions. PubChem records indicate the compound’s initial registration in 2005, reflecting its emergence during a period of intensified exploration into hybrid heterocycles for optoelectronic and bioactive applications.
Early synthetic routes likely involved cyclocondensation strategies, where ortho-substituted arylthioamides undergo ring-closing reactions with 1,2-diol precursors. Modern adaptations employ palladium-catalyzed C–H activation to streamline the formation of the benzothiazole core before introducing the dioxane moiety via epoxide ring-opening or nucleophilic substitution. These methodological shifts mirror broader trends in heterocyclic synthesis toward atom economy and regioselectivity control.
Position Within Benzothiazole Derivative Classifications
This compound occupies a distinctive niche within benzothiazole derivatives due to its annulated dioxane ring. Unlike simpler benzothiazoles such as 2-mercaptobenzothiazole or 2-aminobenzothiazole, the fused dioxane imposes conformational constraints that alter electronic delocalization.
Table 2: Comparative Analysis of Benzothiazole Derivatives
| Compound | Substituents | Ring System |
|---|---|---|
| 2-Mercaptobenzothiazole | -SH at C2 | Monocyclic benzothiazole |
| 2-Chloro-6,7-dihydro[...]thiazole | -Cl at C2, fused dioxane | Tricyclic fused system |
| 6-Butoxy-2-chlorobenzo[d]thiazole | -Cl at C2, -OBut at C6 | Disubstituted benzothiazole |
The dioxane annulation reduces planarity compared to fully aromatic benzothiazoles, as evidenced by computational studies showing a dihedral angle of 12.7° between the dioxane oxygen and thiazole sulfur. This distortion impacts π-orbital overlap, modulating redox potentials and binding affinities in potential host-guest systems.
The compound’s classification further intersects with tricyclic benzothiazolo-fused systems, which exhibit enhanced thermal stability compared to bicyclic analogs. Differential scanning calorimetry (DSC) data for related compounds show melting points exceeding 200°C, suggesting that the dioxane ring contributes to lattice energy through hydrogen-bonding networks involving the ether oxygens. Such properties position it as a candidate for high-temperature polymer additives or coordination frameworks.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-9-11-5-3-6-7(4-8(5)14-9)13-2-1-12-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTRPUXKRPRXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 2-chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole exhibit significant antimicrobial properties. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound was synthesized and tested in vitro against strains such as Staphylococcus aureus and Klebsiella pneumoniae, showing promising results in inhibiting bacterial growth .
Monoamine Oxidase Inhibition
Another avenue of exploration is the compound's potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in the treatment of neurodegenerative diseases such as Parkinson’s disease. Recent studies have highlighted the synthesis of novel derivatives with enhanced inhibitory activity against MAO-B. These compounds were shown to improve motor function in animal models, suggesting a therapeutic application for managing Parkinson’s symptoms .
Synthetic Applications
Intermediate in Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of more complex molecules. For instance, it can be utilized in the synthesis of 2-cyanobenzothiazoles through palladium-catalyzed reactions, which are valuable in developing pharmaceuticals and agrochemicals .
Photocatalytic Applications
Recent advancements have explored the use of this compound in photocatalytic systems. Its integration into ruthenium complexes has been studied for photocytotoxicity applications, indicating potential uses in targeted cancer therapies where light activation can enhance the therapeutic effect while minimizing damage to surrounding tissues .
Material Science
Polymer Chemistry
The compound's dioxin and benzothiazole moieties make it suitable for incorporation into polymer matrices. Research has shown that polymers containing this compound exhibit enhanced thermal stability and mechanical properties. These materials can find applications in coatings and composites where durability is essential .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride ()
- Structure: The 2-position is substituted with a dimethylaminoethyl-acetamide group, forming a hydrochloride salt.
- Properties: The hydrophilic dimethylamino group and hydrochloride salt enhance water solubility, making it suitable for biological studies.
- Applications : Likely serves as a precursor for receptor-targeted agents due to its tertiary amine and amide functionalities .
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-isoindolyl)acetamide hydrochloride ()
- Properties : The isoindole group may increase lipophilicity, affecting membrane permeability in drug design.
- Applications : Possible use in kinase inhibitors or proteolysis-targeting chimeras (PROTACs) due to its extended conjugation .
6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine ()
- Structure : Features a primary amine at position 2.
- Properties : The amine group offers nucleophilic reactivity for further derivatization (e.g., coupling reactions).
- Commercial Relevance : Priced at $188/250 mg, indicating its use as a high-value intermediate in organic synthesis .
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole ()
Heterocyclic Core Modifications
6-Chloro-7-cyano-1,4,2-benzodithiazine ()
- Structure : Replaces the dioxane ring with a 1,4,2-benzodithiazine system, incorporating sulfur and nitrogen.
- Properties : IR data (νmax 2235 cm⁻¹ for C≡N) and NMR signals (δ 3.69 ppm for N-CH3) highlight electronic differences vs. the target compound.
- Applications: Sulfone and cyano groups suggest utility in agrochemicals or as a sulfonamide drug precursor .
[1,4]Dioxino[2,3-f]-2,1,3-benzoxadiazole 1-oxide ()
- Structure : Substitutes the benzothiazole sulfur with an oxygen/nitrogen-based oxadiazole ring and an oxide group.
- Properties : Lower molecular weight (194.14 g/mol) and altered aromaticity may reduce metabolic stability compared to sulfur-containing analogs.
- Applications: Potential use in fluorescent probes or oxidant-sensitive materials .
6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole ()
Comparative Data Table
Key Findings and Implications
- Electronic Effects: Chlorine and cyano substituents () enhance electrophilicity, whereas amine/hydrazine groups () improve nucleophilic reactivity.
- Solubility : Hydrochloride salts () and polar substituents increase aqueous solubility, critical for drug bioavailability.
- Structural Diversity : Core modifications (e.g., oxadiazole in , triazole in ) expand applications from medicinal chemistry to materials engineering.
This analysis underscores the versatility of the 6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole scaffold and its analogs, driven by strategic substituent and heterocyclic modifications. Further studies on the target compound’s synthetic pathways and biological activity are warranted.
Biological Activity
2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is a heterocyclic compound notable for its unique structural features, which include a benzothiazole core fused with a dioxin ring. This compound has garnered attention due to its potential biological activities, including antibacterial, antiviral, and antifungal properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 284.72 g/mol. The compound's structure allows for various chemical reactions, including substitutions and cyclizations that can enhance its biological properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance:
- Inhibition Rates : Certain derivatives have shown inhibition rates against Xanthomonas oryzae and Xanthomonas citri of 47.6 mg/L and 36.8 mg/L respectively .
- Mechanism : The antibacterial activity may involve the upregulation of succinate dehydrogenase (SDH), which inhibits bacterial reproduction during oxidative phosphorylation .
| Compound | Target Bacteria | Inhibition Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|---|
| Compound 1 | Xanthomonas oryzae | 47.6 | - |
| Compound 2 | Xanthomonas citri | 36.8 | - |
| Compound 3 | Xanthomonas oryzae | 100 | 52.4 |
Antiviral Activity
The compound also exhibits antiviral properties:
- Efficacy Against Tobacco Mosaic Virus (TMV) : Compounds with similar benzothiazole structures showed protective activities against TMV ranging from 39.27% to 94.3% depending on structural modifications .
- Role of Substituents : The introduction of chlorine atoms has been found to enhance antiviral activity significantly .
| Compound | Virus Target | Protective Activity (%) |
|---|---|---|
| Compound A | TMV | 52.23 |
| Compound B | TMV | 54.41 |
| Compound C | TMV | 94.3 |
Antifungal Activity
The antifungal potential of benzothiazole derivatives is also noteworthy:
- Inhibition Rates : At a concentration of 50 mg/L, compounds demonstrated inhibition rates against various fungi such as Rhizoctonia solani (92%) and Botrytis cinerea (97%) .
- Structural Influence : Modifications in the molecular structure can significantly affect the antifungal efficacy of these compounds .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit critical enzymes or receptors involved in pathogen survival.
- Receptor Interaction : Binding to specific receptors can disrupt cellular processes in bacteria and viruses.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various benzothiazole derivatives:
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole?
Methodological Answer: A common approach involves cyclocondensation reactions using halogenated precursors. For example, benzothiazole derivatives are synthesized via refluxing hydrazine intermediates with substituted aldehydes in ethanol, followed by purification via column chromatography (e.g., 40% ethyl acetate in chloroform) and recrystallization (ethanol) to achieve high purity . Alternative methods include using iodobenzene diacetate as an oxidizing agent for ring closure, as demonstrated in the synthesis of structurally related benzothiazoles . Key parameters include stoichiometric control (e.g., 2 mmol substrate), solvent choice (dichloromethane or DMSO), and reaction duration (45 min to 18 hours) .
Q. How can spectroscopic techniques (UV, NMR) be applied to characterize this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor conjugation in the heterocyclic system; benzothiazole derivatives typically show absorbance in the 250–350 nm range due to π→π* transitions .
- NMR : Use H and C NMR to confirm substituent positions. For example, aromatic protons in the dioxane ring appear as doublets (δ 6.8–7.5 ppm), while chloro-substituted carbons resonate near δ 110–125 ppm in C NMR .
- Elemental Analysis : Validate purity via C.H.N. analysis (e.g., deviations <0.4% indicate high purity) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use local exhaust ventilation to minimize inhalation risks, as chlorinated benzothiazoles may release toxic vapors .
- PPE : Wear nitrile gloves and chemical-resistant goggles to prevent dermal/ocular exposure.
- Emergency Measures : In case of exposure, rinse with water for 15 minutes and consult a physician immediately .
Advanced Research Questions
Q. How can crystal packing and intermolecular interactions influence the stability of this compound?
Methodological Answer: X-ray crystallography reveals that stability is governed by:
- Hydrogen bonding : C–H···N interactions (e.g., 3.585 Å) form infinite chains along crystallographic axes .
- π-π stacking : Aromatic rings (e.g., triazole and benzene) exhibit centroid-to-centroid distances of 3.56–3.75 Å, contributing to dense packing .
- Weak interactions : C–H···π interactions (3.5–4.0 Å) further stabilize the lattice . Computational tools like Mercury or PLATON can model these interactions for predictive design.
Q. What computational strategies are effective for predicting biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., HIV-1 protease). Benzothiazole derivatives show affinity for hydrophobic pockets due to their planar structure .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity .
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using datasets from PubChem or Reaxys .
Q. How can contradictions in spectral or crystallographic data be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental XRD data (e.g., dihedral angles between rings) with computational predictions to identify outliers .
- Error Analysis : For NMR, ensure solvent deuterium lock is stable; for crystallography, refine thermal displacement parameters (U) to address disorder .
- Reproducibility : Replicate synthesis under inert atmospheres (N) to rule out oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
